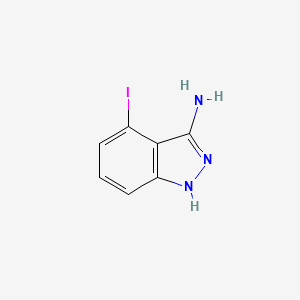

4-iodo-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQIVIYSUJXCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398859 | |

| Record name | 4-iodo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599191-73-8 | |

| Record name | 4-iodo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-iodo-1H-indazol-3-amine from 1H-indazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodo-1H-indazol-3-amine from 1H-indazol-3-amine. While a direct, peer-reviewed protocol for this specific transformation is not extensively documented in the literature, this guide outlines a feasible synthetic approach based on established principles of electrophilic aromatic substitution on the indazole scaffold. The methodologies, expected outcomes, and necessary analytical characterization are detailed for professionals engaged in medicinal chemistry and drug development.

Introduction

The indazole ring system is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Specifically, 3-aminoindazole derivatives are key intermediates in the synthesis of various therapeutic agents. The introduction of a halogen, such as iodine, at the C4-position of the indazole ring can significantly modulate the pharmacological properties of the molecule, making the synthesis of compounds like this compound a topic of interest for the development of novel pharmaceuticals.

This guide focuses on the direct iodination of 1H-indazol-3-amine, a process governed by the principles of electrophilic aromatic substitution. The amino group at the C3 position is an activating group, which directs incoming electrophiles to the ortho and para positions of the benzenoid ring, namely the C4 and C6 positions.

Synthetic Pathway: Electrophilic Iodination

The most plausible method for the synthesis of this compound from 1H-indazol-3-amine is through direct electrophilic iodination. This reaction involves the introduction of an iodine atom onto the electron-rich benzene ring of the indazole core.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Reagents and Conditions

Several iodinating agents can be employed for this transformation. The choice of reagent and reaction conditions will influence the regioselectivity and yield of the desired product.

| Parameter | Recommended | Notes |

| Starting Material | 1H-indazol-3-amine | - |

| Iodinating Agent | N-Iodosuccinimide (NIS) | Offers mild reaction conditions and is often used for activated aromatic systems. |

| Iodine Monochloride (ICl) | A more reactive iodinating agent that may require lower temperatures to control selectivity.[1] | |

| Iodine (I₂) with an oxidizing agent | A classic method, though it can be less selective. | |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that can facilitate the reaction.[1] |

| Acetonitrile (MeCN) | Another suitable polar aprotic solvent.[1] | |

| Dichloromethane (DCM) | A less polar option that can be suitable for reactions with NIS. | |

| Temperature | 0 °C to Room Temperature | Initial reaction at lower temperatures is recommended to enhance regioselectivity, followed by warming to room temperature. |

| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

Regioselectivity

The amino group at C3 is an ortho-, para-director. Therefore, the electrophilic iodination of 1H-indazol-3-amine is expected to yield a mixture of the 4-iodo (ortho) and 6-iodo (para) isomers. The ratio of these isomers will depend on the specific reaction conditions, including the iodinating agent, solvent, and temperature. Steric hindrance at the C4 position, being adjacent to the fused ring system, might favor the formation of the 6-iodo isomer to some extent.

Experimental Protocol (Proposed)

This protocol is a representative procedure based on common practices for the iodination of activated aromatic compounds. Optimization of stoichiometry, temperature, and reaction time may be necessary to maximize the yield of the desired 4-iodo isomer.

Materials:

-

1H-indazol-3-amine

-

N-Iodosuccinimide (NIS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indazol-3-amine (1.0 eq) in anhydrous DMF.

-

Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.0 - 1.2 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine. Subsequently, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product, which is expected to be a mixture of 4-iodo and 6-iodo isomers, should be purified by column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is recommended to separate the isomers.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Characterization Data

Expected Analytical Data:

-

¹H NMR (in DMSO-d₆):

-

The spectrum is expected to show signals for the three aromatic protons on the benzene ring. The introduction of the iodine atom at C4 will influence the chemical shifts and coupling patterns of the remaining protons at C5, C6, and C7.

-

A broad singlet for the N1-H proton.

-

A broad singlet for the -NH₂ protons at C3.

-

-

¹³C NMR (in DMSO-d₆):

-

The spectrum should display seven distinct carbon signals corresponding to the molecular structure. The signal for the carbon atom attached to iodine (C4) is expected to be at a significantly higher field (lower ppm value) compared to the other aromatic carbons.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₇H₆IN₃ (259.05 g/mol ).[1] The isotopic pattern of iodine should be observable.

-

Conclusion

The synthesis of this compound from 1H-indazol-3-amine presents a viable, yet potentially challenging, synthetic problem due to regioselectivity concerns. The proposed method of direct electrophilic iodination using N-iodosuccinimide offers a promising starting point for laboratory-scale synthesis. Careful optimization of reaction conditions and a robust purification strategy, such as column chromatography, will be crucial for isolating the desired C4-iodinated product from its C6-iodo isomer. Thorough analytical characterization is essential to confirm the structure and purity of the final compound, which holds potential as a valuable building block in the development of new therapeutic agents.

References

An In-depth Technical Guide to 4-iodo-1H-indazol-3-amine: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of 4-iodo-1H-indazol-3-amine, a key heterocyclic building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Chemical Properties

This compound is an aromatic amine characterized by an indazole bicyclic ring structure with an iodine atom at the 4-position and an amine group at the 3-position.[1] The presence of the iodine atom significantly influences its reactivity, making it a versatile intermediate for further chemical modifications.[1]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆IN₃ | [1][2][3] |

| Molecular Weight | 259.05 g/mol | [1][3] |

| Appearance | Data not available; related compounds are brown or off-white solids. | [4][5][6] |

| Boiling Point | 452.2°C at 760 mmHg (Predicted) | [2] |

| Melting Point | Data not available for this specific isomer. | |

| Topological Polar Surface Area | 54.7 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 258.96064 g/mol | [1] |

| Monoisotopic Mass | 258.96064 g/mol | [1] |

| Complexity | 153 | [1] |

Chemical Stability and Storage

The stability of this compound is a critical factor for its effective use in research and synthesis. While specific stability data for this isomer is limited, information from related iodo-heterocyclic compounds and general safety guidelines for amino-indazoles provides important handling and storage protocols.

Key Stability Factors:

-

Air and Light Sensitivity: Similar iodo-substituted heterocyclic compounds are known to be sensitive to air and light.[7] Therefore, it is crucial to handle this compound under an inert atmosphere (e.g., Argon or Nitrogen) and store it in amber vials or light-proof containers.[6][7]

-

Temperature: Elevated temperatures can promote degradation. For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place.[4][8] Refrigerated or frozen conditions (-20°C) are advisable, especially for solutions.[7]

-

Moisture: The compound should be protected from moisture. Containers must be kept tightly closed to prevent moisture absorption and potential degradation.[4][6]

Incompatibilities:

-

Strong Oxidizing Agents and Strong Acids: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[6]

Recommended Storage Conditions:

-

Short-term: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances.[4][8]

-

Long-term: For optimal stability, store under an inert atmosphere, protected from light, at refrigerated temperatures (e.g., 5°C ± 3°C).[7]

Experimental Protocols

The synthesis of this compound typically involves the direct iodination of the 1H-indazol-3-amine precursor.[1] A general protocol is outlined below.

General Iodination Protocol:

-

Reactants: 1H-indazol-3-amine is dissolved in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Iodinating Agent: An iodinating agent, such as iodine or iodine monochloride, is added to the solution.

-

Base: A base, like potassium hydroxide or sodium hydroxide, is used to facilitate the reaction.

-

Reaction Conditions: The mixture is typically heated to a moderate temperature (e.g., 50–80°C) and stirred for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified, often by recrystallization or column chromatography, to yield this compound.[1][9]

References

- 1. Buy this compound (EVT-1621084) | 599191-73-8 [evitachem.com]

- 2. CAS 599191-73-8 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.be [fishersci.be]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Spectroscopic Data of 4-iodo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 4-iodo-1H-indazol-3-amine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided, along with a visualization of a synthetic pathway utilizing this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | N-H (indazole ring) |

| ~7.0-7.5 | Multiplet | 3H | Aromatic C-H |

| ~4.5-5.5 | Singlet (broad) | 2H | -NH₂ (amine) |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and may vary depending on the solvent used.

Table 2: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium-Strong | N-H stretch (asymmetric and symmetric, -NH₂) |

| 3200-3000 | Broad | N-H stretch (indazole ring) |

| 1650-1580 | Medium | N-H bend (primary amine)[1][2] |

| 1620-1580 | Medium | C=C stretch (aromatic ring) |

| 1335-1250 | Strong | C-N stretch (aromatic amine)[1][2] |

| ~750 | Strong | C-I stretch |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 259 | [M]⁺ (Molecular ion) |

| 132 | [M - I]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of this compound.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[3]

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Solid Sample):

-

KBr Pellet Method:

-

Attenuated Total Reflectance (ATR) Method:

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used for small organic molecules.[5][6]

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5][6]

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.[6]

-

If necessary, add a small amount of formic acid to aid in protonation for positive ion mode.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

Synthetic Workflow Visualization

This compound serves as a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors. A recent study details its use in the creation of a potent Pan-BCR-ABL inhibitor.[7] The following diagram illustrates the initial steps of this synthetic pathway.

Caption: Synthesis of a Pan-BCR-ABL inhibitor precursor from this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. wikieducator.org [wikieducator.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 7. tandfonline.com [tandfonline.com]

In-Depth Technical Guide to 4-iodo-1H-indazol-3-amine for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological significance of the chemical compound 4-iodo-1H-indazol-3-amine (CAS No. 599191-73-8). This indazole derivative is a subject of interest in medicinal chemistry, particularly in the exploration of novel therapeutic agents.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers specializing in research and development compounds. The purity and available quantities vary among suppliers, and it is recommended to request a certificate of analysis for specific batch information. Below is a summary of some commercially available options.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Lead Time |

| AK Scientific | SYNMC0807 | 95% | 500mg, 1g | $370 (500mg), $620 (1g) | 1 WEEK |

| Synblock | - | >98% | - | - | - |

| EvitaChem | EVT-1621084 | - | - | - | - |

| Santa Cruz Biotechnology | - | - | - | - | - |

| P&S Chemicals | - | - | - | Request Quote | - |

| Eon Biotech | - | - | - | Get Price | - |

| Chemrio | - | - | - | - | - |

Physicochemical Properties

| Property | Value |

| CAS Number | 599191-73-8 |

| Molecular Formula | C₇H₆IN₃ |

| Molecular Weight | 259.05 g/mol |

| Appearance | Solid (visual inspection) |

| Solubility | Soluble in DMSO and other organic solvents |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed journals, a plausible synthetic route can be extrapolated from established methods for the iodination of related indazole compounds. The following protocol is a representative example based on the iodination of similar indazole cores.

Reaction Scheme:

Figure 1: General synthesis scheme for this compound.

Experimental Protocol: Iodination of 1H-indazol-3-amine

Materials:

-

1H-indazol-3-amine

-

Iodine (I₂)

-

Potassium Hydroxide (KOH) or Sodium Bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-indazol-3-amine (1 equivalent) in DMF.

-

Addition of Base: Add a suitable base such as potassium hydroxide (2 equivalents) or sodium bicarbonate to the solution and stir until it is well dispersed.

-

Iodination: Slowly add a solution of iodine (1.1-1.5 equivalents) in DMF to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by pouring it into an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield this compound.

Note: This is a generalized protocol and may require optimization for yield and purity.

Potential Biological Activity and Signaling Pathways

Derivatives of 1H-indazole-3-amine have been investigated for their potential as anti-cancer agents, often functioning as inhibitors of various protein kinases.[1][2][3] The 3-aminoindazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases.[3] Furthermore, some indazole derivatives have been shown to induce apoptosis through the modulation of key signaling pathways, such as the p53/MDM2 pathway and the Bcl-2 family of proteins.[1][2]

Based on the known mechanisms of similar indazole compounds, a potential signaling pathway affected by this compound in cancer cells can be conceptualized as follows:

Figure 2: A putative signaling pathway for this compound.

This diagram illustrates a hypothetical mechanism where this compound may inhibit protein kinases, leading to the stabilization of p53. This, in turn, can upregulate pro-apoptotic proteins like Bax and potentially downregulate anti-apoptotic proteins like Bcl-2, ultimately leading to programmed cell death (apoptosis) in cancer cells. The interrogation marks indicate potential points of influence based on the activity of related compounds.

Experimental Workflow for Evaluating Biological Activity

To assess the biological activity of this compound, a typical experimental workflow would involve a series of in vitro assays.

Figure 3: A standard workflow for in vitro evaluation.

This workflow begins with the acquisition of the pure compound, followed by its application to cancer cell lines. Initial cytotoxicity assays determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀). Subsequent assays can then elucidate the mechanism of cell death (e.g., apoptosis) and identify the molecular targets by examining changes in protein expression and enzyme activity.

References

In-Depth Technical Guide to 4-iodo-1H-indazol-3-amine (CAS Number: 599191-73-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, handling procedures, and biological relevance of 4-iodo-1H-indazol-3-amine. This compound is a key intermediate in the synthesis of advanced therapeutic agents, most notably Linifanib (ABT-869), a multi-targeted receptor tyrosine kinase inhibitor.

Core Properties and Data

This compound is a heterocyclic aromatic compound belonging to the indazole class. The presence of an iodine atom at the 4-position makes it a versatile precursor for carbon-carbon bond formation through cross-coupling reactions.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 599191-73-8 | N/A |

| Molecular Formula | C₇H₆IN₃ | N/A |

| Molecular Weight | 259.05 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | [1] |

| Solubility | Soluble in dimethylformamide (DMF) and other polar aprotic solvents. | [2] |

Structural and Topological Data

| Property | Value | Source |

| Canonical SMILES | C1=CC2=C(C(=C1)I)C(=NN2)N | N/A |

| InChI Key | OEQIVIYSUJXCFG-UHFFFAOYSA-N | N/A |

| Topological Polar Surface Area | 54.7 Ų | N/A |

| Hydrogen Bond Donor Count | 2 | N/A |

| Hydrogen Bond Acceptor Count | 3 | N/A |

| Rotatable Bond Count | 0 | N/A |

Handling and Safety

Hazard Identification and Precautions

Potential Hazards:

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility.

Biological Significance and Application

The primary significance of this compound lies in its role as a crucial building block for the synthesis of Linifanib (ABT-869).[7] Linifanib is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases, which are key mediators of tumor angiogenesis and growth.[7]

Experimental Protocol: Synthesis of Linifanib via Suzuki Coupling

The synthesis of Linifanib from this compound typically involves a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol synthesized from available literature.[2][8][9][10][11]

Reaction Scheme:

Materials:

-

This compound

-

N-(2-fluoro-5-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

-

Base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., 1,4-dioxane and water mixture)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), N-(2-fluoro-5-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

The vessel is sealed, evacuated, and backfilled with an inert gas.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Add the palladium catalyst (0.05-0.1 equivalents) to the mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Linifanib.

Signaling Pathways

Linifanib, synthesized from this compound, exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, primarily VEGFR and PDGFR. This disrupts downstream signaling cascades crucial for angiogenesis, cell proliferation, and survival.

VEGF Signaling Pathway:

The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a signaling cascade that promotes angiogenesis. Linifanib inhibits the kinase activity of VEGFR, thereby blocking these downstream effects.

PDGF Signaling Pathway:

Similarly, PDGF binding to its receptor (PDGFR) activates signaling pathways that promote cell growth and division. Linifanib's inhibition of PDGFR kinase activity blocks these pro-proliferative signals.

Conclusion

This compound is a valuable research chemical with significant applications in medicinal chemistry and drug development. Its utility as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Linifanib highlights its importance in the development of novel cancer therapeutics. Proper handling and adherence to safety protocols are essential when working with this compound. The understanding of its role in the synthesis of kinase inhibitors and the associated signaling pathways provides a strong foundation for further research and development in this area.

References

- 1. fishersci.com [fishersci.com]

- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.be [fishersci.be]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104326985A - Preparation method of linifanib - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Solubility of 4-iodo-1H-indazol-3-amine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Solubility Profile of a Key Pharmaceutical Intermediate

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆IN₃ | [1] |

| Molecular Weight | 259.05 g/mol | [1] |

| Appearance | Solid (typical) | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 54.7 Ų | [1] |

Qualitative Solubility Profile

Initial assessments indicate that 4-iodo-1H-indazol-3-amine exhibits moderate solubility in certain polar organic solvents.[1] This characteristic is crucial for its handling and reactivity in various synthetic and formulation processes.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Moderate |

| Ethanol | Moderate |

Note: "Moderate" indicates that the compound is likely soluble to a degree that is useful for many laboratory applications, but quantitative data is needed for precise process design.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents. This method, commonly known as the shake-flask method, is considered the gold standard for accurate solubility measurement.

Objective: To determine the equilibrium concentration of this compound in a selection of common organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone, tetrahydrofuran) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Solvent: Equilibrate the selected organic solvents to the desired experimental temperature (e.g., 25 °C).

-

Addition of Solute: Add an excess amount of solid this compound to a pre-weighed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Add a known volume of the temperature-equilibrated solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vials on an orbital shaker set to the desired temperature and a constant agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Data Analysis: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Visualizing the Experimental Workflow and Influencing Factors

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Factors influencing the solubility of a solid compound in a liquid solvent.

Conclusion

While quantitative solubility data for this compound remains to be published, its qualitative profile suggests moderate solubility in key organic solvents like DMSO and ethanol.[1] For drug development professionals, the provided generalized shake-flask protocol offers a reliable methodology to generate the precise, quantitative data necessary for informed decision-making in process chemistry and formulation development. A thorough understanding and experimental determination of solubility are critical early steps in the successful advancement of any new chemical entity.

References

An In-depth Technical Guide to the Molecular Structure and Crystallography of 4-iodo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and crystallographic characteristics of 4-iodo-1H-indazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this compound is not publicly available, this document compiles essential data, outlines detailed synthetic and analytical methodologies based on related compounds, and explores its role as a kinase inhibitor. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly in the field of oncology.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 1H-indazole-3-amine scaffold, in particular, has been identified as a "privileged structure" in drug discovery, serving as a key pharmacophore in numerous kinase inhibitors. The introduction of a halogen atom, such as iodine, at the 4-position of the indazole ring can significantly modulate the compound's physicochemical properties, including its reactivity and binding affinity to biological targets. This compound is a key intermediate and building block in the synthesis of potent anti-cancer agents.[1] This guide delves into the core molecular and structural aspects of this compound, providing a foundational understanding for its application in drug development.

Molecular and Physicochemical Properties

This compound is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with an amino group at position 3 and an iodine atom at position 4.[1] The presence of the amino group and the indazole nitrogen atoms allows for critical hydrogen bonding interactions with biological targets, while the iodo-substituent provides a handle for further synthetic modifications through cross-coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆IN₃ | [1] |

| Molecular Weight | 259.05 g/mol | [1] |

| CAS Number | 599191-73-8 | |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 54.7 Ų | [1] |

| Complexity | 153 | [1] |

Crystallography

As of the latest literature review, a specific crystallographic information file (CIF) for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, the crystal structure of the closely related compound, 4-iodo-1H-pyrazole, has been determined and provides valuable insights into the potential solid-state arrangement and intermolecular interactions of iodo-substituted azole heterocycles.

The crystallographic data for 4-iodo-1H-pyrazole reveals a catemeric (chain-like) structure held together by N-H···N hydrogen bonds, in contrast to the trimeric motifs observed for its chloro and bromo analogs. This highlights the significant influence of the halogen substituent on the supramolecular assembly.

Table 2: Crystallographic Data for 4-iodo-1H-pyrazole (Reference Compound)

| Parameter | Value |

| Empirical Formula | C₃H₃IN₂ |

| Crystal System | Orthorhombic |

| Space Group | Cmce |

| Unit Cell Dimensions | a = 8.452(3) Å, b = 13.918(5) Å, c = 7.918(3) Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 931.3(6) ų |

| Z | 8 |

Note: This data is for 4-iodo-1H-pyrazole and is provided as a reference due to the absence of specific data for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and analysis of related indazole derivatives and can be adapted for this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically involving the formation of the indazole core followed by a regioselective iodination. A plausible synthetic route is outlined below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1H-Indazol-3-amine

-

To a solution of 2-fluoro-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1H-indazol-3-amine.

Step 2: Iodination of 1H-Indazol-3-amine

-

Dissolve 1H-indazol-3-amine in an appropriate solvent such as N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) to the solution.

-

Slowly add a solution of iodine (I₂) in DMF to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, as indicated by TLC.

-

Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization to obtain this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for determining the definitive molecular structure.

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile, or a mixture of solvents like ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, store the solution at a lower temperature (e.g., 4 °C) for an extended period.

-

Alternatively, vapor diffusion can be employed by placing a solution of the compound in a vial inside a larger chamber containing a more volatile solvent in which the compound is less soluble.

-

Once suitable crystals have formed, carefully isolate them and mount them for single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathways

The 3-aminoindazole scaffold is a well-established hinge-binding motif for various protein kinases. Consequently, derivatives of this compound are potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as the non-receptor tyrosine kinase BCR-ABL. Inhibition of these kinases disrupts downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[2][3][4][5][6] Inhibitors targeting BCR-ABL block its kinase activity, thereby inhibiting downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4][5][6]

Caption: Inhibition of the BCR-ABL signaling pathway.

VEGFR Signaling Pathway

VEGF and its receptors are key regulators of angiogenesis, the formation of new blood vessels.[7] In cancer, tumors secrete VEGF to promote the growth of a blood supply, which is essential for tumor growth and metastasis.[8][9] VEGFR inhibitors block this process, leading to the starvation and regression of tumors.[7]

Caption: Inhibition of the VEGFR signaling pathway.

PDGFR Signaling Pathway

The PDGF/PDGFR signaling axis plays a crucial role in cell growth, proliferation, and migration.[1][10][11] Aberrant activation of this pathway is implicated in various cancers, where it can promote tumor growth and angiogenesis.[1][10] PDGFR inhibitors can therefore be effective anti-cancer agents.

Caption: Inhibition of the PDGFR signaling pathway.

Conclusion

This compound represents a valuable molecular scaffold in the development of targeted cancer therapies. Its structural features facilitate potent inhibition of key kinases involved in tumorigenesis and angiogenesis. While a definitive crystal structure remains to be elucidated, the data and protocols presented in this guide offer a solid foundation for researchers working with this compound. Further crystallographic studies are warranted to provide a more detailed understanding of its solid-state properties and to aid in the structure-based design of next-generation kinase inhibitors.

References

- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sinobiological.com [sinobiological.com]

The Therapeutic Potential of the 4-iodo-1H-indazol-3-amine Scaffold: An In-depth Technical Guide

The 4-iodo-1H-indazol-3-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including the fused benzene and pyrazole rings with key substitution points, make it a versatile building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the potential biological activities of molecules derived from this scaffold, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support further research and development in this promising area.

Synthesis of the Core Scaffold

The this compound scaffold serves as a crucial starting material for the synthesis of numerous potent biological agents. A common synthetic route involves the treatment of 2-fluoro-6-iodobenzonitrile with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative method for the synthesis of the this compound core.

Materials:

-

2-fluoro-6-iodobenzonitrile

-

Hydrazine hydrate (80% solution)

-

n-Butanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of 2-fluoro-6-iodobenzonitrile in n-butanol, add hydrazine hydrate.

-

Heat the reaction mixture to 110°C and maintain it under reflux for 2 hours.

-

Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology, with several FDA-approved drugs, such as Pazopanib and Entrectinib, featuring this core structure.[1] Derivatives of this compound have shown significant promise as potent anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

In Vitro Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of various derivatives of the this compound scaffold against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent antiproliferative effects of these compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [2][3] |

| A549 (Lung Cancer) | >40 | [4] | |

| PC-3 (Prostate Cancer) | >40 | [4] | |

| Hep-G2 (Hepatoma) | >40 | [4] | |

| HEK-293 (Normal Kidney Cells) | 33.2 | [2][3] | |

| Compound 2f | 4T1 (Breast Cancer) | 0.23–1.15 | [5][6] |

| Compound C05 | IMR-32 (Neuroblastoma) | 0.948 | [7] |

| MCF-7 (Breast Cancer) | 0.979 | [7] | |

| H460 (Non-small Cell Lung Cancer) | 1.679 | [7] | |

| Compound 27e | A549 (Lung Cancer) | 0.61 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., K562, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[9]

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium in the wells with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plate for an additional 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Cancer

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[7] Overexpression of PLK4 is observed in several cancers and is associated with tumorigenesis. Derivatives of the this compound scaffold have been developed as potent PLK4 inhibitors.[7] Inhibition of PLK4 disrupts centriole replication, leading to mitotic errors, cell cycle arrest, and ultimately apoptosis in cancer cells.

Caption: PLK4 signaling pathway and inhibition by indazole derivatives.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[2] It activates several downstream signaling pathways, including the Ras/Raf/MEK/ERK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival. Derivatives of this compound have been designed as potent pan-BCR-ABL inhibitors, including against clinically relevant drug-resistant mutants like T315I.[2]

Caption: BCR-ABL signaling pathway and its inhibition.

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2, which promotes p53 degradation. In some cancers, MDM2 is overexpressed, leading to the inactivation of p53. Certain 1H-indazole-3-amine derivatives have been shown to potentially inhibit the p53/MDM2 pathway, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2][3]

Caption: p53/MDM2 pathway and modulation by indazole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

-

Purified recombinant kinase (e.g., PLK4, BCR-ABL)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compounds

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the test compound dilutions or DMSO control.

-

Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

Quantitative Anti-inflammatory Activity of Indazole Derivatives

The following table presents quantitative data on the anti-inflammatory effects of some indazole derivatives.

| Compound | Assay | IC50 (µM) | % Inhibition | Reference |

| Indazole | COX-2 Inhibition | 23.42 | - | |

| TNF-α Inhibition | 220.11 | - | ||

| IL-1β Inhibition | 120.59 | - | ||

| Carrageenan-induced paw edema (100 mg/kg) | - | 61.03% | ||

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | - | |

| TNF-α Inhibition | 230.19 | - | ||

| IL-1β Inhibition | 220.46 | - | ||

| Carrageenan-induced paw edema (100 mg/kg) | - | 83.09% | ||

| 6-Nitroindazole | COX-2 Inhibition | 19.22 | - | |

| IL-1β Inhibition | 100.75 | - |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Ovine or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds

-

Reaction buffer

-

Detection system to measure prostaglandin production (e.g., EIA kit)

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound or vehicle control in the reaction buffer.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction.

-

Measure the amount of prostaglandin (e.g., PGF2α) produced using a suitable detection method.

-

Calculate the percentage of inhibition and determine the IC50 value.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats

-

Carrageenan solution (1% w/v in saline)

-

Test compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Administer the test compound or vehicle to the rats (e.g., intraperitoneally) 30 minutes before inducing inflammation.

-

Inject 0.1 mL of carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The indazole scaffold has also been explored for its potential antimicrobial properties. Some derivatives have shown activity against various bacterial and fungal strains.

Antimicrobial Activity of Indazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of an indazole derivative against multidrug-resistant bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 9 | Staphylococcus aureus (MDR) | 4 | |

| Enterococcus spp. (MDR) | 4 |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Test compounds

-

Standardized microbial inoculum

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted inoculum to each well of the microtiter plate.

-

Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neurological Activity

While the indazole scaffold is present in some centrally acting drugs, the current body of literature on the neurological activities of this compound derivatives is limited. Further research is needed to explore the potential of this scaffold in the context of neurological disorders.

Conclusion

The this compound scaffold is a highly valuable platform in medicinal chemistry for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated potent anticancer activity through the inhibition of key signaling pathways involving PLK4, BCR-ABL, and p53/MDM2. Furthermore, this scaffold has shown promise in the development of anti-inflammatory and antimicrobial agents. The synthetic accessibility of the core and the potential for diverse functionalization at multiple positions offer vast opportunities for the optimization of lead compounds. Future research should focus on expanding the biological evaluation of this scaffold to other therapeutic areas, including neurological disorders, and on conducting in-depth structure-activity relationship studies to design next-generation drug candidates with improved efficacy and safety profiles.

References

- 1. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. protocols.io [protocols.io]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. | BioWorld [bioworld.com]

- 9. benchchem.com [benchchem.com]

role of 4-iodo-1H-indazol-3-amine in kinase inhibitor discovery

An In-Depth Technical Guide: The Role of 4-Iodo-1H-Indazol-3-Amine in Kinase Inhibitor Discovery

Introduction

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous kinase inhibitors.[1][2] Its unique geometry and hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, anchoring inhibitors into the hinge region of a kinase's active site.[2][3] This has led to the development of several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, all of which feature the indazole moiety.[1]

Within this class of compounds, This compound has emerged as a critical and versatile building block for the synthesis of next-generation kinase inhibitors.[4] This precursor combines two key features: the 3-aminoindazole group, which serves as an effective hinge-binding fragment, and a strategically placed iodine atom at the 4-position.[2][3] This iodine atom provides a reactive handle for introducing diverse chemical functionalities through modern cross-coupling reactions, enabling the exploration of chemical space and the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.[4] This guide details the synthesis, application, and significance of this compound in the discovery of potent kinase inhibitors targeting critical oncogenic pathways.

Synthetic Utility and Core Reactions

The primary role of this compound is to serve as a functionalized core upon which the final inhibitor is constructed. Its synthesis is straightforward, and its subsequent functionalization via cross-coupling is highly efficient.

A common synthetic route involves the treatment of 2-fluoro-6-iodobenzonitrile with hydrazine hydrate, which yields the this compound precursor in high yield.[4] The iodine at the C4 position is then leveraged for a Sonogashira coupling reaction. This palladium-catalyzed reaction efficiently creates a carbon-carbon bond with a terminal alkyne, a key step in assembling complex diarylamide-tethered indazoles.[4] This modular approach allows for the late-stage introduction of complex side chains, which is highly advantageous in a drug discovery setting.

Targeted Kinases and Biological Activity

Derivatives of this compound have demonstrated exceptional potency against BCR-ABL, a fusion protein tyrosine kinase that drives chronic myeloid leukemia (CML).[4] A key challenge in CML therapy is the T315I "gatekeeper" mutation, which confers resistance to many first- and second-generation inhibitors.

Recent work has led to the discovery of AKE-72 , a diarylamide 3-aminoindazole synthesized from the 4-iodo precursor, which is a potent pan-BCR-ABL inhibitor that is highly active against the T315I mutant.[4][5]

Quantitative Inhibitory Activity

The following tables summarize the biochemical potency of AKE-72 and related compounds against wild-type (WT) and T315I mutant BCR-ABL, as well as its broader kinase selectivity profile.

Table 1: Inhibitory Activity against BCR-ABL Kinase

| Compound | BCR-ABL (WT) IC₅₀ (nM) | BCR-ABL (T315I) IC₅₀ (nM) | Reference |

|---|---|---|---|

| AKE-72 (Compound 5) | < 0.5 | 9 | [4] |

| Compound 4a | < 0.51 | 18 | [5] |

| Compound 4b | 1.1 | 114 | [4] |

| Ponatinib (Reference) | 0.4 | 1.6 |[4] |

Table 2: Kinase Selectivity Profile of AKE-72 (Compound 5) at 50 nM

| Kinase Target | % Inhibition | Kinase Target | % Inhibition |

|---|---|---|---|

| BCR-ABL (WT) | >99 | LCK | 99.3 |

| BCR-ABL (T315I) | >99 | LYN | 98.7 |

| VEGFR2 | 99.3 | c-Kit | 99.1 |

| PDGFRβ | 99.3 | YES | 98.6 |

| FGFR1 | 99.3 | RET | 96.8 |

| FLT3 | 99.3 | FYN | 83.9 |

| c-Src | 73.0 | FMS | 64.5 |

Data extracted from reference[5].

The data clearly indicates that AKE-72 is a highly potent, sub-nanomolar inhibitor of wild-type BCR-ABL and retains single-digit nanomolar potency against the resistant T315I mutant.[4] Furthermore, it exhibits significant inhibitory activity against other key oncogenic kinases, including VEGFR2, PDGFRβ, and FGFR1, classifying it as a multi-targeted kinase inhibitor.[5]

Relevant Signaling Pathways

The potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key feature of many indazole-based inhibitors.[1][5] VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[6][7] Inhibitors targeting VEGFR2 block the downstream signaling cascade that promotes endothelial cell proliferation and migration.

Experimental Protocols

Synthesis of this compound (Compound 1)

This protocol is adapted from the synthesis described in the literature.[4][5]

-

Reaction Setup: To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (excess).

-

Heating: Heat the reaction mixture to 110 °C and stir for approximately 2 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with water, and dry under a vacuum to afford this compound as a solid. The reported yield is typically very high (e.g., 99%).[5]

General Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., VEGFR2)

This protocol is a representative method based on commercially available kits like Kinase-Glo®.[6][8][9]

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water. DTT (1 mM final concentration) can be added if desired.[6][8]

-

Prepare a stock solution (e.g., 10 mM) of the test inhibitor (e.g., AKE-72) in DMSO.

-

Perform serial dilutions of the inhibitor stock in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.[6]

-

Dilute the recombinant human VEGFR2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[9]

-

-

Assay Plate Setup (96-well white plate):

-

Prepare a master mixture containing 5x Kinase Buffer, ATP (e.g., 500 µM), and a suitable substrate (e.g., 50x PTK substrate).[6][9]

-

Add 25 µL of the master mixture to all wells.[6]

-

Test Wells: Add 5 µL of the diluted inhibitor solutions.

-

Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing DMSO equivalent to the test wells.[6]

-

Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.[6]

-

-

Kinase Reaction:

-

Detection:

-

After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[6][9]

-

Incubate at room temperature for 10-15 minutes to stabilize the signal.[6][9]

-

Read the luminescence using a microplate reader. The amount of ATP remaining is inversely correlated with kinase activity.

-

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and blank controls. Plot the results to determine the IC₅₀ value.

General Protocol: Cell-Based HUVEC Tube Formation Assay

This assay models the later stages of angiogenesis in vitro.[10][11]

-

Plate Coating: Thaw an extracellular matrix substrate (e.g., Matrigel) on ice. Pipette 50-100 µL into each well of a 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in low-serum medium. Seed the cells onto the polymerized matrix at a density of 1-2 x 10⁴ cells per well.

-

Treatment: Add various concentrations of the anti-angiogenic test compound (e.g., AKE-72) to the wells. Include a positive control (e.g., VEGF) and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualization and Analysis: Observe the formation of capillary-like tubular structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or total looped area. A potent angiogenesis inhibitor will significantly reduce tube formation compared to the control.[11]

Drug Discovery Workflow and SAR

The discovery of kinase inhibitors is a systematic process. A typical workflow begins with high-throughput screening of a compound library, followed by hit validation, lead optimization, and preclinical evaluation. The modular synthesis enabled by precursors like this compound is particularly valuable during the lead optimization phase.

Structure-Activity Relationship (SAR) Example

The development of AKE-72 from a prior lead compound illustrates a clear structure-activity relationship. The key modification involved replacing a morpholine group with a (4-ethylpiperazin-1-yl)methyl moiety on the diarylamide side chain. This change dramatically improved the inhibitory activity against the T315I mutant, highlighting the sensitivity of the kinase's binding pocket to the chemical nature of this "tail" region.[4]

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Iodination of 1H-Indazol-3-amine: Mechanism and Regioselectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the iodination of 1H-indazol-3-amine, a critical reaction in the synthesis of functionalized indazole derivatives for pharmaceutical research and development. This document outlines the reaction mechanism, explains the principles governing its regioselectivity, and provides detailed experimental protocols based on established methodologies for related compounds.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The introduction of an iodine atom onto the indazole scaffold provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Specifically, 1H-indazol-3-amine is a key building block, and its selective iodination is a crucial step in the synthesis of complex drug candidates, including kinase inhibitors.[3] This guide will delve into the specifics of the iodination of this important molecule.

Iodination of 1H-Indazol-3-amine: A Detailed Examination

The iodination of 1H-indazol-3-amine is an electrophilic aromatic substitution reaction. While specific literature on the iodination of 1H-indazol-3-amine is not extensively detailed, a wealth of information on the iodination of the parent 1H-indazole and its derivatives provides a strong foundation for understanding this transformation.[2][4]

Expected Regioselectivity

The electrophilic substitution of 1H-indazoles predominantly occurs at the C-3 position.[2][5] This regioselectivity is governed by the electronic properties of the bicyclic indazole ring system. The pyrazole ring component deactivates the benzene ring towards electrophilic attack, while the C-3 position is the most nucleophilic carbon atom in the indazole system.

The presence of an amino group at the C-3 position is expected to further influence the electronic distribution of the ring. The amino group is a strong activating group with a lone pair of electrons that can be delocalized into the ring system. However, in the context of electrophilic substitution on the indazole ring, the inherent reactivity of the C-3 position is already high. While the amino group at C-3 will modulate the overall reactivity, the substitution pattern is unlikely to deviate from the C-3 position for incoming electrophiles. It is important to note that under the basic conditions typically employed for iodination, the N-H of the indazole and the amino group can be deprotonated, which would further enhance the electron-donating ability and potentially influence reactivity.

Reaction Mechanism

The iodination of 1H-indazol-3-amine with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), is the most commonly employed method for analogous indazole derivatives.[2][6] The reaction is believed to proceed through the following steps:

-

Deprotonation: The base (e.g., KOH) deprotonates the N-1 position of the 1H-indazol-3-amine, forming the more nucleophilic indazolide anion.

-

Electrophilic Attack: The electron-rich C-3 position of the indazolide anion attacks the electrophilic iodine molecule (I₂).

-

Formation of a Sigma Complex: This attack forms a transient, non-aromatic intermediate known as a sigma complex (or arenium ion), where the iodine atom is attached to the C-3 carbon.

-

Rearomatization: A base removes the proton from the C-3 carbon, restoring the aromaticity of the indazole ring and yielding the final 3-iodo-1H-indazol-3-amine product.

The following diagram illustrates the proposed mechanism:

Caption: Proposed mechanism for the iodination of 1H-indazol-3-amine.

Quantitative Data

| Substrate | Iodinating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Indazole | I₂ | KOH | DMF | 1 | High | [6] |

| 6-Bromo-1H-indazole | I₂ | KOH | DMF | 3 | High | [4] |

| 6-methyl-4-nitro-1H-indazole | I₂ | KOH | DMF | 1-3 | Not specified | [5] |

| 1,5-dimethyl-1H-indazole | I₂ | KOH | DMF | Not specified | Not specified | [7] |

Experimental Protocol

The following is a detailed, generalized experimental protocol for the iodination of 1H-indazol-3-amine, adapted from established procedures for similar indazole derivatives.[4][5][6]

Materials and Reagents

-

1H-Indazol-3-amine

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Deionized water

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-layer chromatography (TLC) plates and chamber

Reaction Procedure

The workflow for the experimental protocol is outlined in the following diagram:

Caption: Experimental workflow for the iodination of 1H-indazol-3-amine.

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-3-amine (1.0 eq).

-

Dissolution: Add anhydrous DMF (approximately 10-20 mL per gram of substrate) to the flask and stir at room temperature until the substrate is fully dissolved.

-

Reagent Addition: To the stirred solution, add molecular iodine (I₂) (1.1 - 1.5 eq). Following the addition of iodine, add potassium hydroxide (KOH) (2.0 - 4.0 eq) portion-wise over 5-10 minutes. An ice bath can be used to control any exotherm.

-